N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that features a benzoxazole moiety, an azetidine ring, and a pyrimidine group
Mechanism of Action
Target of Action
Benzoxazole derivatives, a key structural component of this compound, have been extensively used in drug discovery due to their broad substrate scope and functionalization . They offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways and have been used as starting materials for different mechanistic approaches in drug discovery .
Result of Action
Benzoxazole derivatives have been reported to exhibit anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzoxazole moiety using 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions . The azetidine ring can be introduced through cyclization reactions involving suitable precursors and catalysts . Finally, the pyrimidine group is incorporated through nucleophilic substitution reactions with appropriate pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized to form corresponding oxides.
Reduction: The azetidine ring can be reduced under hydrogenation conditions.
Substitution: The pyrimidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophilic substitution reactions typically involve bases such as sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole moiety can yield benzoxazole oxides, while reduction of the azetidine ring can produce azetidine derivatives .
Scientific Research Applications
N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-aminobenzoxazole and benzoxazole-2-carboxylic acid share the benzoxazole moiety and have similar chemical properties.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid feature the azetidine ring and exhibit similar reactivity.
Pyrimidine Derivatives: Compounds such as 4-aminopyrimidine and 2,4-diaminopyrimidine contain the pyrimidine group and have comparable biological activities.
Uniqueness
N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-21(26-11-16(12-26)24-19-8-9-22-13-23-19)15-6-7-18-17(10-15)20(28-25-18)14-4-2-1-3-5-14/h1-10,13,16H,11-12H2,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVVDAIWAKNDSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)NC5=NC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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